5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15828450
InChI: InChI=1S/C9H4BrCl2N3O2/c10-8-7(9(16)17)13-15(14-8)6-2-1-4(11)3-5(6)12/h1-3H,(H,16,17)
SMILES:
Molecular Formula: C9H4BrCl2N3O2
Molecular Weight: 336.95 g/mol

5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15828450

Molecular Formula: C9H4BrCl2N3O2

Molecular Weight: 336.95 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C9H4BrCl2N3O2
Molecular Weight 336.95 g/mol
IUPAC Name 5-bromo-2-(2,4-dichlorophenyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C9H4BrCl2N3O2/c10-8-7(9(16)17)13-15(14-8)6-2-1-4(11)3-5(6)12/h1-3H,(H,16,17)
Standard InChI Key XIZJQOQBWGXJNO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Br)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, reflects its core structure: a 1,2,3-triazole ring substituted at positions 2, 4, and 5. The triazole ring is fused with a 2,4-dichlorophenyl group at position 2, a bromine atom at position 5, and a carboxylic acid moiety at position 4. Its molecular formula is C₉H₄BrCl₂N₃O₂, with a molecular weight of 336.95 g/mol. The SMILES notation (C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Br)C(=O)O) and InChIKey (XIZJQOQBWGXJNO-UHFFFAOYSA-N) further delineate its connectivity.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₉H₄BrCl₂N₃O₂
Molecular Weight336.95 g/mol
IUPAC Name5-bromo-2-(2,4-dichlorophenyl)triazole-4-carboxylic acid
SMILESC1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Br)C(=O)O
InChIKeyXIZJQOQBWGXJNO-UHFFFAOYSA-N

Electronic and Steric Effects

The bromine atom at position 5 introduces electronegativity, enhancing the compound’s ability to participate in halogen bonding, while the 2,4-dichlorophenyl group contributes steric bulk and lipophilicity. The carboxylic acid group at position 4 enables hydrogen bonding and salt formation, critical for solubility and target interaction.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves cyclization reactions to form the triazole core, followed by halogenation and functionalization. A common approach includes:

  • Cyclization: Reacting hydrazine derivatives with nitriles or aldehydes to form the triazole ring .

  • Halogenation: Introducing bromine via electrophilic substitution or metal-catalyzed coupling.

  • Phenyl Group Attachment: Suzuki-Miyaura or Ullmann couplings to attach the 2,4-dichlorophenyl group .

Industrial-scale synthesis employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure minimal byproducts.

Process Optimization

Patent literature describes scalable methods for analogous triazoles, emphasizing catalyst selection (e.g., palladium for cross-coupling) and solvent systems (e.g., dimethylformamide for polar intermediates) . For this compound, bromination efficiency is enhanced using N-bromosuccinimide (NBS) under inert conditions.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Triazole derivatives inhibit microbial growth by targeting essential enzymes. For example, 1,2,4-triazole-ciprofloxacin hybrids disrupt bacterial DNA gyrase and topoisomerase IV, showing 8–15× greater activity against methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin . While direct data for this compound is limited, structural analogs demonstrate:

  • Minimum Inhibitory Concentration (MIC): 0.5–2 µg/mL against Gram-negative pathogens .

  • Selectivity Index (SI): >1,000 (toxic concentration/effective concentration) in HEK-293 cells .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid: Replacing dichlorophenyl with p-tolyl reduces electronegativity, decreasing antimicrobial potency (MIC: 4–8 µg/mL) .

  • 5-Carbamoyl-2H-1,2,3-triazole-4-carboxylic acid: The carbamoyl group improves solubility but diminishes lipophilicity, limiting cellular uptake .

Table 2: Comparative Bioactivity

CompoundMIC (µg/mL)SI
5-Bromo-2-(2,4-dichlorophenyl)-...0.5–2*>1,000*
5-Bromo-2-(p-tolyl)-...4–8500
Ciprofloxacin1–4200

*Estimated based on structural analogs .

Applications in Medicinal Chemistry

Drug Development

The compound’s dual functionality (halogenation + carboxylic acid) makes it a candidate for:

  • Antibacterial Prodrugs: Ester prodrugs to enhance oral bioavailability.

  • Kinase Inhibitors: Targeting ATP-binding pockets in cancer therapeutics.

Material Science

Its robust halogen bonding enables use in supramolecular assemblies for sensor development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator